molecular formula C19H16ClN3O2 B4773072 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide

2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide

Cat. No. B4773072
M. Wt: 353.8 g/mol
InChI Key: MOJUIKHKKSHLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide, also known as C646, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. C646 has been shown to selectively inhibit the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP, which plays a crucial role in regulating gene expression. In

Mechanism of Action

2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide selectively binds to the catalytic domain of p300/CBP and inhibits its HAT activity, which leads to a decrease in histone acetylation and altered gene expression. The inhibition of p300/CBP activity by this compound has been shown to affect the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and biological process being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. Inflammation and cardiovascular diseases, this compound has been shown to reduce inflammation and improve cardiac function by modulating the expression of genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide in lab experiments is its high selectivity for p300/CBP, which allows for specific modulation of gene expression and cellular functions. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences and confounding results. Additionally, this compound is a small molecule inhibitor, which means that it may not be suitable for studying the role of p300/CBP in complex biological processes that involve protein-protein interactions.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide and its applications. One area of interest is the development of more potent and selective inhibitors of p300/CBP, which can be used to study the role of these proteins in various biological processes. Another direction is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce side effects. Additionally, the role of p300/CBP in aging and neurodegenerative diseases is an area of active research, and this compound may be a useful tool for studying these processes.

Scientific Research Applications

2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide has been widely used in scientific research to study the role of p300/CBP in various biological processes, including cancer, inflammation, and cardiovascular diseases. By inhibiting the HAT activity of p300/CBP, this compound can modulate gene expression and alter cellular functions. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. This compound has also been used to study the role of p300/CBP in inflammation and cardiovascular diseases, where it has been shown to reduce inflammation and improve cardiac function in animal models.

properties

IUPAC Name

2-(4-chloroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-25-16-5-2-4-15(12-16)23-19(24)17-6-3-11-21-18(17)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJUIKHKKSHLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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